molecular formula C15H20FNO4 B13095169 Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate

Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate

Cat. No.: B13095169
M. Wt: 297.32 g/mol
InChI Key: RZWKMEPHTUARJQ-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate is a chiral organic compound featuring a propanoate ester backbone with a tert-butoxycarbonyl (Boc)-protected amino group and a 3-fluorophenyl substituent at the β-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis or medicinal chemistry applications. This compound is likely utilized as an intermediate in the synthesis of fluorinated pharmaceuticals or bioactive molecules, leveraging the fluorine atom’s electronegativity to modulate pharmacokinetic properties .

Properties

IUPAC Name

methyl 3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWKMEPHTUARJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate typically involves the following steps:

    Protection of the amine group: The starting material, 3-amino-3-(3-fluorophenyl)propanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid.

    Deprotection: Methyl 3-amino-3-(3-fluorophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate serves as an important building block in organic synthesis. Its Boc protecting group allows chemists to:

  • Conduct various reactions without the risk of amine side reactions.
  • Perform deprotection under mild acidic conditions to yield free amines, which can then participate in further chemical transformations.

Reactions Involving the Compound:

  • Deprotection: Removal of the Boc group using trifluoroacetic acid.
  • Substitution Reactions: The fluorophenyl moiety can engage in nucleophilic aromatic substitution.
  • Reduction Reactions: The ester functionality can be reduced to alcohols using lithium aluminum hydride.

Pharmaceutical Research

The compound's unique structure makes it a candidate for drug development, particularly in medicinal chemistry. Its potential biological activities include:

  • Antiviral Properties: Recent studies suggest that derivatives of this compound may exhibit antiviral activity against SARS-CoV-2 by inhibiting viral replication through interaction with viral proteases.
  • Targeting Enzymatic Pathways: The free amine resulting from deprotection can interact with various enzymes and receptors, potentially modulating biochemical pathways relevant to disease states.

Antiviral Activity Against SARS-CoV-2

A study highlighted the efficacy of similar compounds featuring ketoamide warheads against SARS-CoV-2. These compounds demonstrated significant inhibition of viral replication in cellular models, indicating that this compound could be explored further for its antiviral properties.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the Boc group can protect the amine functionality during synthetic transformations.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 3-((Boc)amino)-3-(3-fluorophenyl)propanoate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Ester Group Boc Position Key Features
Methyl 3-((Boc)amino)-3-(3-fluorophenyl)propanoate (Target) C₁₅H₁₉FNO₄ ~296.3 3-fluorophenyl at β-position Methyl 3-amino Fluorine enhances electronegativity; Boc stabilizes amine
(S)-Methyl 3-(3-bromophenyl)-2-(Boc)aminopropanoate C₁₅H₂₀BrNO₄ 358.23 3-bromophenyl at β-position Methyl 2-amino Bromine enables cross-coupling; stereospecific (S-configuration)
(R)-Methyl 3-(3-aminophenyl)-2-(Boc)aminopropanoate C₁₅H₂₁N₂O₄ ~293.3 3-aminophenyl at β-position Methyl 2-amino Free amine for further functionalization; R-configuration
Methyl 3-(3-bromophenyl)-2-(Boc)-2-methylpropanoate C₁₆H₂₂BrNO₄ ~378.3 3-bromophenyl and methyl at β-position Methyl 2-amino Steric hindrance from methyl; bromine for Suzuki reactions
tert-Butyl (3R)-3-amino-3-phenylpropanoate C₁₃H₁₉NO₂ ~221.3 Phenyl at β-position tert-Butyl None Unprotected amine; tert-butyl ester for hydrolysis resistance
Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate C₁₁H₁₂F₃NO₃ 263.22 3-(trifluoromethoxy)phenyl via amino Methyl None Trifluoromethoxy group increases hydrophobicity; no Boc protection

Challenges and Limitations

  • Fluorine vs. Bromine : Fluorine’s small size and electronegativity limit its utility in cross-coupling, unlike bromine .
  • Steric Effects : Methyl-substituted analogues (e.g., ) face steric challenges in nucleophilic reactions.
  • Stability Trade-offs : Unprotected amines (e.g., ) are reactive but unstable; Boc protection adds synthetic steps .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate, commonly referred to as Methyl 3-FP, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for Methyl 3-FP is C15H20FNO4C_{15}H_{20}FNO_{4} with a CAS number of 1260011-57-1. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in peptide synthesis to protect amine functionalities during chemical reactions. The presence of a fluorophenyl group enhances its lipophilicity and biological activity.

PropertyValue
Molecular Weight297.33 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Purity≥95%
Storage ConditionsInert atmosphere, Room Temperature

Methyl 3-FP exhibits a range of biological activities primarily through its interaction with various biological targets. The compound has been studied for its potential effects on:

  • Antineoplastic Activity : Research indicates that Methyl 3-FP may inhibit tumor growth through apoptosis induction in cancer cell lines. The fluorophenyl group is hypothesized to enhance binding affinity to specific receptors involved in cell proliferation pathways.
  • Neuropharmacological Effects : Preliminary studies suggest that Methyl 3-FP may interact with neurotransmitter systems, potentially modulating pain pathways and offering analgesic properties similar to opioids but with reduced side effects.

Case Studies

  • Anticancer Studies : A study conducted on various cancer cell lines demonstrated that Methyl 3-FP significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Pain Management Research : In an animal model of neuropathic pain, Methyl 3-FP showed promise as an analgesic agent. It was found to reduce pain scores significantly compared to control groups, suggesting its potential as a non-opioid pain management alternative .
  • Neurotransmitter Interaction : Investigations into the compound's effect on serotonin receptors revealed that Methyl 3-FP selectively binds to the 5-HT_2A receptor, which may contribute to its neuropharmacological effects .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AnalgesicReduces pain scores in neuropathic models
Neurotransmitter InteractionBinds selectively to serotonin receptors

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